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Compound of Interest

Compound Name: Neriifolin

Cat. No.: B146818 Get Quote

Introduction

Neriifolin is a potent cardiac glycoside isolated from plants of the Cerbera genus, notably

Cerbera odollam and Cerbera manghas. It exhibits significant biological activity, primarily as an

inhibitor of the Na+/K+-ATPase pump. This inhibition disrupts cellular ion homeostasis, leading

to various downstream effects, including the induction of apoptosis in cancer cells.

Consequently, neriifolin is a compound of interest for drug development, particularly in

oncology. These application notes provide detailed protocols for the extraction, HPLC analysis,

and mass spectrometry of neriifolin, intended for researchers in natural product chemistry,

pharmacology, and drug development.

Extraction of Neriifolin from Plant Material
This protocol describes the extraction of neriifolin from the dried leaves of Cerbera manghas

using ultrasonic-assisted extraction with methanol, which has been shown to be an effective

solvent for polar compounds like cardiac glycosides.

Experimental Protocol: Ultrasonic-Assisted Extraction

Sample Preparation: Air-dry fresh leaves of Cerbera manghas in the shade. Once fully dried,

grind the leaves into a fine powder using a blender or mill. Sieve the powder to ensure a

uniform particle size (e.g., 40 mesh).

Extraction:
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Weigh 30 g of the dried bintaro leaf powder and place it into a suitable vessel.

Add 300 mL of 70% methanol to the powder (a 1:10 solid-to-liquid ratio).

Place the vessel in an ultrasonic bath.

Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 25°C) to prevent

thermal degradation of the target compounds.

Filtration and Concentration:

After sonication, filter the mixture through Whatman No. 1 filter paper to separate the

extract from the solid plant material.

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at

a temperature not exceeding 40°C. This will yield the crude methanol extract.

Liquid-Liquid Partitioning (Optional):

For further purification, the crude extract can be subjected to liquid-liquid partitioning.

Dissolve the crude extract in water and sequentially partition with solvents of increasing

polarity, such as n-hexane, ethyl acetate, and n-butanol. Neriifolin is expected to be

enriched in the more polar fractions like ethyl acetate and n-butanol.

Storage: Store the final extract at 4°C in a tightly sealed, light-protected container.

HPLC Analysis of Neriifolin
High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA)

detector is a standard method for the quantification of neriifolin.

Experimental Protocol: HPLC-PDA Analysis

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler,

column oven, and PDA detector.

Chromatographic Conditions:
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Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient of acetonitrile (A) and water (B).

Gradient Program:

0-5 min: 30% A

5-20 min: 30% to 70% A

20-25 min: 70% to 30% A

25-30 min: 30% A (re-equilibration)

Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

Injection Volume: 10 µL.

Detection: PDA detector monitoring at 219 nm.

Standard and Sample Preparation:

Standard Solution: Prepare a stock solution of neriifolin standard (e.g., 1 mg/mL) in

methanol. Prepare a series of working standards by serial dilution to create a calibration

curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Solution: Accurately weigh a portion of the dried extract, dissolve it in methanol to

a known concentration (e.g., 1 mg/mL), and filter through a 0.45 µm syringe filter before

injection.

Data Analysis:

Identify the neriifolin peak in the sample chromatogram by comparing its retention time

with that of the standard.

Quantify the amount of neriifolin in the sample by using the calibration curve generated

from the standard solutions.
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Data Presentation: HPLC-PDA Method Parameters

Parameter Condition

Instrument HPLC with PDA Detector

Column C18 (250 mm x 4.6 mm, 5 µm)

Mobile Phase A Acetonitrile

Mobile Phase B Water

Gradient 30-70% A over 15 min

Flow Rate 1.0 mL/min

Column Temp. 30°C

Injection Vol. 10 µL

Detection λ 219 nm

Mass Spectrometry Analysis of Neriifolin
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and

selectivity for the identification and quantification of neriifolin, especially in complex matrices

like biological fluids.

Experimental Protocol: LC-MS/MS Analysis

Instrumentation: A UHPLC system coupled to a triple quadrupole or high-resolution mass

spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

UHPLC Conditions:

Column: A suitable C18 column for fast separations (e.g., 50 mm x 2.1 mm, 1.8 µm).

Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in

water (B).
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Gradient Program: A fast gradient appropriate for the column dimensions, e.g., 5-95% A

over 5 minutes.

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI), Positive.

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for

identification.

Precursor Ion: m/z 535.3 [M+H]⁺.[1]

Product Ions: Specific product ions for neriifolin should be determined by infusion of a

standard solution and performing a product ion scan. Common fragments arise from the

loss of the sugar moiety.

Source Parameters: Optimize source parameters such as capillary voltage, source

temperature, and gas flows for maximum signal intensity of neriifolin.

Sample Preparation for Biological Matrices (e.g., Serum):

Protein Precipitation: To 100 µL of serum, add 300 µL of ice-cold acetonitrile containing an

internal standard.

Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10

minutes.

Collect Supernatant: Transfer the supernatant to a clean tube and evaporate to dryness

under a gentle stream of nitrogen.

Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and

inject into the LC-MS/MS system.

Data Presentation: Mass Spectrometry Parameters

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/24878878/
https://www.benchchem.com/product/b146818?utm_src=pdf-body
https://www.benchchem.com/product/b146818?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Condition

Instrument UHPLC-Triple Quadrupole MS

Ionization Mode ESI Positive

Precursor Ion (m/z) 535.3 [M+H]⁺

Scan Mode MRM

LOD (in serum) 0.18 ng/mL

LOQ (in serum) 0.6 ng/mL
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Caption: Experimental workflow from extraction to analysis.
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Caption: Neriifolin-induced apoptotic signaling pathway.
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Biological Activity and Mechanism of Action
Neriifolin's primary mechanism of action is the inhibition of the α-subunit of the Na+/K+-

ATPase, a transmembrane protein essential for maintaining cellular ion gradients.[2] This

inhibition leads to an increase in intracellular sodium and a decrease in intracellular potassium.

In cancer cells, this ionic imbalance triggers a cascade of events culminating in apoptosis.

Studies on human hepatocellular carcinoma (HepG2) cells have shown that neriifolin induces

apoptosis by activating the extrinsic (death receptor) pathway.[3] This involves the upregulation

of Fas and Fas Ligand (FasL) proteins.[3] Binding of FasL to its receptor triggers the activation

of initiator caspase-8, which in turn activates the executioner caspase-3.[3] Furthermore,

neriifolin has been shown to activate caspase-9, suggesting an involvement of the intrinsic

(mitochondrial) pathway of apoptosis.[3] This dual activation of apoptotic pathways makes

neriifolin a compound of significant interest for anticancer research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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